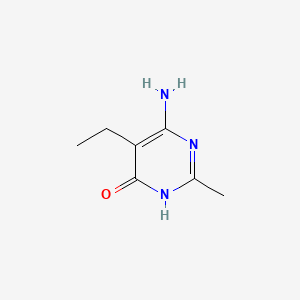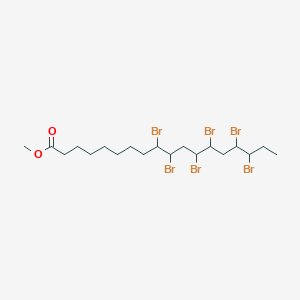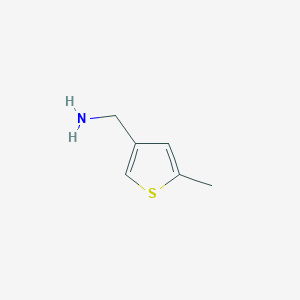
4,5-Dibromo-2-phenylthiazole
Overview
Description
4,5-Dibromo-2-phenylthiazole is a chemical compound with the molecular formula C9H5Br2NS . It is used in various fields of research .
Molecular Structure Analysis
The molecular structure of 4,5-Dibromo-2-phenylthiazole is represented by the InChI code: 1S/C9H5Br2NS/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H . This compound has a molecular weight of 319.02 .Physical And Chemical Properties Analysis
4,5-Dibromo-2-phenylthiazole has a molecular weight of 319.02 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results .Scientific Research Applications
Synthesis and Biological Activity
- 4,5-Dibromo-2-phenylthiazole derivatives show promise in the field of medicinal chemistry due to their biological activities. These compounds have been found to possess a range of biological activities, such as antipyretic, antioxidative, and analgesic properties. The synthesis of these derivatives, however, often involves long reaction times. Microwave irradiation has been explored as a method to expedite this process, demonstrating the potential for rapid synthesis of these biologically active compounds (Khrustalev, 2009).
Chemical Properties and Reactivity
- The cross-coupling capabilities of 2-phenylthiazoles, including 4,5-dibromo-2-phenylthiazole, have been systematically studied under Stille conditions. These studies are crucial for understanding the reactivity and potential applications of these compounds in organic synthesis and drug development (Hämmerle et al., 2008).
- In the field of material science, derivatives of 4-phenylthiazole, which include 4,5-dibromo-2-phenylthiazole, have been used as corrosion inhibitors for stainless steel in acidic environments. This application highlights the potential of these compounds in industrial settings, particularly in protecting metals from corrosion (Fouda & Ellithy, 2009).
Applications in Drug Discovery
- The structural and electronic properties of phenylthiazoles have been studied to inform their applications in drug discovery. These studies provide valuable insights into how modifications to the thiazole ring, like bromination, can influence the efficacy and selectivity of potential drug candidates (Galasso & Trinajstic, 1972).
- 4,5-Dibromo-2-phenylthiazole derivatives have been evaluated for their antimicrobial and antitumor activities, indicating their potential as leads for the development of new therapeutic agents (Konstantinova et al., 2009).
properties
IUPAC Name |
4,5-dibromo-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NS/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEMCEIOPWEZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543430 | |
| Record name | 4,5-Dibromo-2-phenyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-2-phenylthiazole | |
CAS RN |
105361-77-1 | |
| Record name | 4,5-Dibromo-2-phenylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105361-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dibromo-2-phenyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


dimethylsilane](/img/structure/B3045270.png)



![5,6,7,8-tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione](/img/structure/B3045280.png)


![3-Oxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B3045284.png)

![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-amine](/img/structure/B3045286.png)
![Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo-, ethyl ester](/img/structure/B3045287.png)
![3',6'-Dichloro-4,5,6,7-tetrafluoro-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B3045289.png)
